Galactonolactone
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Overview
Description
Galactonolactone belongs to the class of organic compounds known as lactones. These are cyclic esters of hydroxy carboxylic acids, containing a 1-oxacycloalkan-2-one structure, or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring. Galactonolactone is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, galactonolactone is primarily located in the cytoplasm.
Scientific Research Applications
Enzyme Interaction and Inhibition
Galactonolactone has been found to interact with various enzymes. For instance, galactonolactone dehydrogenase, a key enzyme in ascorbate biosynthesis, is significantly inhibited by lycorine. This inhibition supports the hypothesis that lycorine specifically inhibits ascorbate biosynthesis, with all other metabolic responses depending on this primary inhibition (Arrigoni et al., 1996).
Role in Ascorbic Acid Biosynthesis
Galactonolactone plays a crucial role in ascorbic acid biosynthesis. In yeast, l-Galactonolactone oxidase catalyzes the final step of l-ascorbic acid biosynthesis. This enzyme in yeast shares similarities with the l-gulonolactone oxidase of animals, rather than the l-galactonolactone dehydrogenase of higher plants, which is of significant interest in understanding evolutionary pathways (Nishikimi et al., 1978).
Enzyme Properties and Substrate Specificity
Detailed studies on l-Galactonolactone oxidase from Saccharomyces cerevisiae reveal its substrate specificity and enzyme properties. The enzyme shows specificity to aldonoacid lactones like L-galactono-, D-altrono-, L-fucono-, D-arabino- and D-threono-1,4-lactones. Such studies provide insights into the enzyme's structure and function, and potential industrial applications (Bleeg & Christensen, 1982).
Chemical Analysis and Synthesis
Research has also focused on the synthesis and isolation of galactonolactone derivatives. For example, δ-D-galactonolactone has been synthesized and its conformation analyzed, which helps in understanding its chemical properties and potential applications in various fields like food technology and specialty chemicals (Bierenstiel & Schlaf, 2004).
Metabolic Studies and Disease Diagnosis
Galactonolactone is also significant in medical research, especially in metabolic studies related to galactosemia. Techniques have been developed for determining gluconolactone, galactonolactone, and galactitol in urine, which are crucial for diagnosing and understanding the metabolic pathways in galactosemic patients (Rakotomanga et al., 1991).
Industrial Applications
Galactonolactone is explored in industrial applications, such as in the production of calcium galactonate crystals by microbial fermentation. This research highlights the potential use of galactonolactone in foodstuffs and as specialty chemicals (Zhou et al., 2018).
properties
CAS RN |
2426-46-2 |
---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one |
InChI |
InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |
InChI Key |
WTXGYGWMPUGBAL-MGCNEYSASA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |
SMILES |
C1C(C(C(C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(C(=O)O1)O)O)O)O |
Other CAS RN |
2426-46-2 |
physical_description |
Solid |
synonyms |
galactonolactone galactonolactone, (D)-isomer galactonolactone, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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